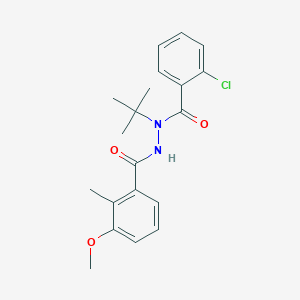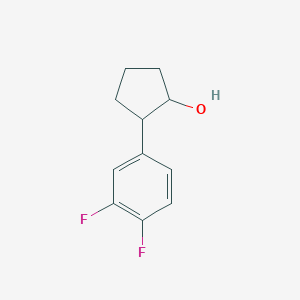
trans-2-(3,4-Difluorophenyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(3,4-Difluorophenyl)cyclopentanol: is an organic compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a cyclopentanol ring substituted with a 3,4-difluorophenyl group in the trans configuration. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Difluorophenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3,4-difluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-(3,4-Difluorophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-(3,4-Difluorophenyl)cyclopentanol is used as an intermediate in the synthesis of various organic compounds. It is employed in the development of new materials, catalysts, and ligands for chemical reactions .
Biology: In biological research, this compound is used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for investigating enzyme-substrate interactions and receptor binding .
Medicine: It is explored for its pharmacological properties, including anti-inflammatory and analgesic activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also utilized in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets . The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Dimethylaminophenyl)cyclopentanol
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
Comparison: trans-2-(3,4-Difluorophenyl)cyclopentanol is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical and biological properties. Compared to trans-2-(4-Ethylphenyl)cyclopentanol and trans-2-(4-Dimethylaminophenyl)cyclopentanol, the difluorophenyl derivative exhibits higher stability and reactivity. The cyclopropanamine hydrochloride derivative, on the other hand, has different pharmacological properties due to the presence of an amine group .
Eigenschaften
Molekularformel |
C11H12F2O |
|---|---|
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
2-(3,4-difluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12F2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11,14H,1-3H2 |
InChI-Schlüssel |
OATAHLJIXRYLOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)O)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


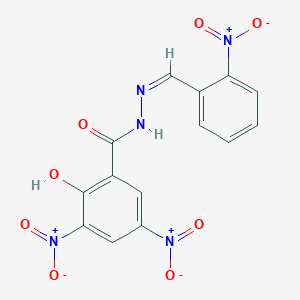
![(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide](/img/structure/B13405607.png)
![2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
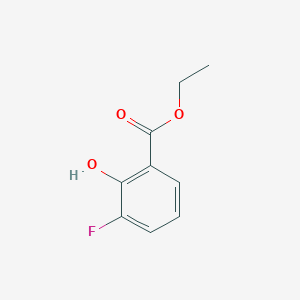
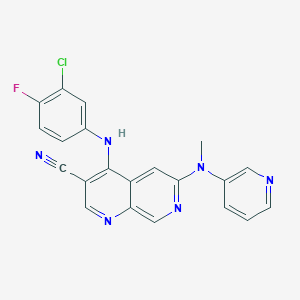
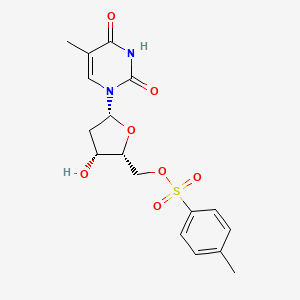
![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
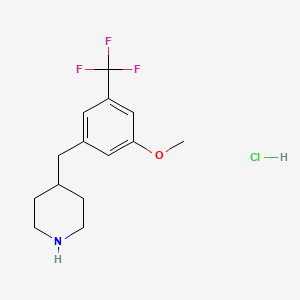
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)
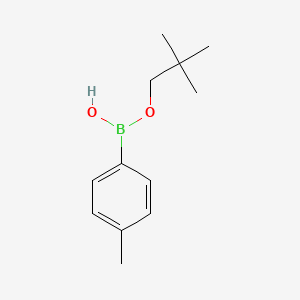
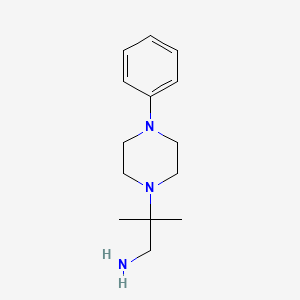
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)

